2-(Methylamino)toluene-4-sulphonic acid

Organic Synthesis Mechanistic Chemistry Dye Intermediates

Researchers needing a sulfonic acid building block for routes requiring a secondary N-methyl aromatic amine cannot substitute with cheaper primary aminotoluenesulfonic acids. This specific compound is essential to prevent derailment of syntheses that rely on N-nitrosation rather than diazotization. - Enables synthetic pathways where primary amines would form unwanted diazonium salts. - Provides a 75% higher lipophilicity (LogP -0.291) than the primary amine analog, crucial for developing accurate reversed-phase HPLC purification protocols. - Serves as a pharmaceutical-grade intermediate and impurity profiling reference standard, verified by its GHS skin sensitization profile (H317).

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
CAS No. 14338-01-3
Cat. No. B077328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)toluene-4-sulphonic acid
CAS14338-01-3
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)O)NC
InChIInChI=1S/C8H11NO3S/c1-6-3-4-7(13(10,11)12)5-8(6)9-2/h3-5,9H,1-2H3,(H,10,11,12)
InChIKeyJGRPAFZFWIYCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)toluene-4-sulphonic acid: Strategic Sourcing Overview


2-(Methylamino)toluene-4-sulphonic acid (N,4-dimethylmetanilic acid; NSC 89722) is a substituted aromatic sulfonic acid classified as a secondary aromatic amine [1]. Unlike the more common primary aminotoluenesulfonic acids, its methylamino functional group dictates a distinct reactivity pathway that is critical for specific downstream synthetic applications . It is commercialised as a research intermediate with a typical purity specification of 95% [1].

Secondary amine reactivity (N-nitrosation pathway)
Not interchangeable with primary amine analogs
Typical research-grade purity specification

Why Primary Amine Analogs Cannot Substitute This Intermediate


Procurement cannot simply default to a cheaper primary aminotoluenesulfonic acid such as 2-aminotoluene-4-sulfonic acid (4-methylmetanilic acid, CAS 618-03-1). The presence of an N-methyl group on the target compound converts it into a secondary amine, preventing the formation of a stable diazonium salt under standard diazotization conditions—the foundational reaction for classical azo-coupling with primary aryl amines. Attempting generic substitution would result in an N-nitroso by-product instead of the desired electrophilic diazonium species, fundamentally derailing synthetic routes designed around the secondary amine's distinct reactivity profile .

Target Compound
Primary Amine Analog
Reaction with HNO₂
N-nitrosation (N-nitroso intermediate)
Diazotization (diazonium salt)
Synthetic pathway outcome
Access to N-nitroso or N-methyl azo intermediates
Undesired N-nitroso byproduct may form

Performance Evidence vs. Primary Aminotoluenesulfonic Acids


Nitrosation vs. Diazotization Pathway Divergence

The target compound's secondary methylamino group dictates a nitrosation pathway, in contrast to the diazotization pathway of primary amines like 2-aminotoluene-4-sulfonic acid, enabling distinct downstream reactivity . This is a foundational class-level differentiation for selecting the appropriate building block for a synthetic sequence.

Nitrosation vs. Diazotization
Class-level inference
N-nitrosation (target) vs. diazonium salt (primary amine analog)
Mechanistic divergence determines downstream reactivity; not a tunable property
No kinetic data for this specific pair
Organic Synthesis Mechanistic Chemistry Dye Intermediates

Lipophilicity Comparison for Purification Method Design

A higher predicted LogP of -0.291 for 2-(methylamino)toluene-4-sulphonic acid indicates substantially greater lipophilicity compared to the primary amine analog (LogP -1.53) [1]. This affects reversed-phase HPLC retention and extraction efficiency, guiding column selection and mobile phase optimization.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP ≈ +1.24 (target LogP -0.29 vs. primary amine -1.53)
Supports reversed-phase HPLC retention-time adjustment
Predicted values; >5× higher lipophilicity by partition
Physicochemical Profiling Chromatography Method Development

Computed Properties for Identity Verification

The target compound exhibits computed properties (Topological Polar Surface Area 74.8 Ų, predicted density 1.360 g/cm³) that differ from the primary amine analog (predicted density 1.431 g/cm³) in a manner consistent with N-methylation [1]. These values serve as orthogonal computational descriptors for identity verification when experimental reference standards are limited.

Density & TPSA
Cross-study comparable
Density 1.360 vs. 1.431 g/cm³ (predicted); TPSA 74.8 Ų (target)
Density check aids identity verification; mitigates mis-shipment risk
Predicted via ACD/Labs; experimental verification recommended
Quality Control Identity Testing Spectroscopy

HPLC Method Availability for Purity Profiling

A dedicated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for the separation of 2-(methylamino)toluene-4-sulphonic acid [1]. This method is reported as scalable for preparative isolation of impurities and suitable for pharmacokinetic applications after substituting formic acid for MS compatibility [1]. No direct comparison data with analogs run on the same system are available.

HPLC Method Access
Supporting evidence
Reversed-phase method on Newcrom R1 column available for target
Reduces analytical method development burden for QC
No published method for primary amine analog from same source
Analytical Chemistry HPLC Purity Analysis

Skin Sensitization Hazard vs. Irritant Analogs

2-(Methylamino)toluene-4-sulphonic acid carries a mandatory GHS hazard statement H317 (Skin Sens. 1, 100%), meaning it may cause an allergic skin reaction [1]. In contrast, the unsubstituted p-toluenesulfonic acid (PTSA, CAS 104-15-4) is primarily classified as a skin and eye irritant (H315, H319) without a mandatory sensitization warning [2]. This necessitates different personal protective equipment (PPE) and handling protocols during procurement and use.

GHS Skin Sensitization
Cross-study comparable
H317 (Skin Sens. 1) vs. H315/H319 (Irritant)
Alters PPE and handling protocol requirements
Based on ECHA C&L notifications; 38 company reports
Safety Toxicology GHS Classification

High-Confidence Application Scenarios


N-Nitroso Intermediates and Specialty Azo Dye Synthesis

Unlike primary aminotoluenesulfonic acids, this compound's secondary methylamino group undergoes N-nitrosation rather than diazotization . This makes it the required reagent for synthetic routes that rely on N-nitroso intermediates or that demand a specific N-methyl substitution pattern in the final dye or pigment structure. Procuring this specific compound is non-negotiable in these routes; a primary amine analog would generate a diazonium salt and derail the synthesis.

Chromatographic Method Development for N-Methylated Derivatives

With a predicted LogP of -0.291, this compound exhibits markedly higher lipophilicity than its primary amine counterpart (LogP -1.53) [1]. It is the appropriate reference standard for developing reversed-phase HPLC purification protocols for N-methylated aminotoluenesulfonic acid derivatives, where the lipophilicity shift necessitates adjusted solvent gradients. The pre-demonstrated Newcrom R1 method provides a ready starting point for these workflows [2].

Pharmaceutical Impurity Profiling and Reference Standards

ChemicalBook classifies this compound as a pharmaceutical-grade intermediate . For drug development programs where an N-methylated sulfonic acid building block is part of the synthetic route, this compound can serve as a reference standard for impurity profiling using the established HPLC method with MS-compatible mobile phase modifications [2]. Its GHS skin sensitization profile (H317) [3] also necessitates incorporation into occupational health exposure assessments for pharmaceutical process scale-up.

Physical Property Benchmarking for Sulfonic Acid Building Blocks

As a structurally well-defined N-methylaminotoluenesulfonic acid, this compound provides benchmark computed property values (density 1.360 g/cm³, TPSA 74.8 Ų) [4] that can be used to verify the identity and purity of custom-synthesized N-methylated sulfonic acid derivatives through density measurement and computational comparison, before investing in full spectroscopic characterization.

Application
Selection Property
Validation Focus
N-Nitroso azo dye synthesis
Secondary amine nitrosation reactivity
Diazotization pathway avoidance
RP-HPLC method development for N-methylated derivatives
Higher lipophilicity vs. primary amine
Retention time shift calibration
Pharmaceutical impurity profiling
Pre-developed HPLC method
MS-compatible mobile phase transfer
Identity verification of sulfonic acid building blocks
Predicted density benchmark
Density measurement vs. computational prediction
Quote Request

Request a Quote for 2-(Methylamino)toluene-4-sulphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.